molecular formula C17H10BrClO4S B14999184 2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B14999184
M. Wt: 425.7 g/mol
InChI Key: ZRFDZJBTZSCRBP-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxycarbonyl groups allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H10BrClO4S

Molecular Weight

425.7 g/mol

IUPAC Name

(2-bromo-4-methoxycarbonylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H10BrClO4S/c1-22-16(20)9-6-7-12(11(18)8-9)23-17(21)15-14(19)10-4-2-3-5-13(10)24-15/h2-8H,1H3

InChI Key

ZRFDZJBTZSCRBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl)Br

Origin of Product

United States

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